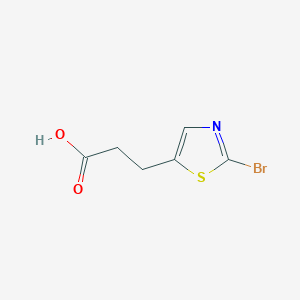
3-(2-Bromothiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromothiazol-5-yl)propanoic acid is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom at the 2-position of the thiazole ring and a propanoic acid group makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromothiazol-5-yl)propanoic acid typically involves the bromination of thiazole derivatives followed by the introduction of the propanoic acid group. One common method is the bromination of 2-aminothiazole to form 2-bromothiazole, which is then reacted with acrylonitrile under basic conditions to yield this compound. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromothiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(thiazol-5-yl)propanoic acid.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(thiazol-5-yl)propanoic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromothiazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(2-Bromothiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with microbial cell wall synthesis or disrupt cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiazole: Lacks the propanoic acid group, making it less versatile in certain applications.
3-(Thiazol-5-yl)propanoic acid: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
2-Aminothiazole: Contains an amino group instead of a bromine atom, leading to different chemical properties and applications.
Uniqueness
3-(2-Bromothiazol-5-yl)propanoic acid is unique due to the combination of the bromine atom and the propanoic acid group, which enhances its reactivity and potential applications in various fields. The presence of both functional groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H6BrNO2S |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
3-(2-bromo-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H6BrNO2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
ADKBNDXHANBNJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















